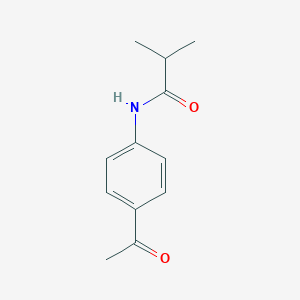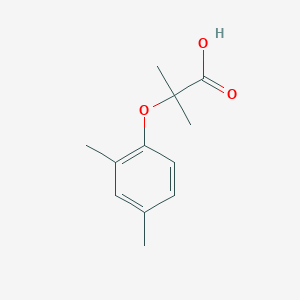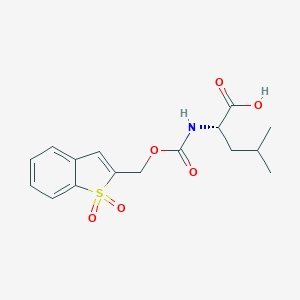
N-(4-acetylphenyl)-2-methylpropanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-acetylphenyl)-2-methylpropanamide is an organic compound that belongs to the class of aromatic amides It is characterized by the presence of an acetyl group attached to a phenyl ring, which is further connected to a 2-methylpropanamide moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-acetylphenyl)-2-methylpropanamide typically involves the reaction of 4-acetylphenylamine with 2-methylpropanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:
[ \text{4-acetylphenylamine} + \text{2-methylpropanoyl chloride} \rightarrow \text{this compound} + \text{HCl} ]
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a similar synthetic route but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
化学反应分析
Types of Reactions
N-(4-acetylphenyl)-2-methylpropanamide can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to form corresponding carboxylic acids.
Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄).
Major Products
Oxidation: 4-acetylbenzoic acid.
Reduction: N-(4-acetylphenyl)-2-methylpropanamine.
Substitution: 4-nitroacetylphenyl-2-methylpropanamide (in the case of nitration).
科学研究应用
N-(4-acetylphenyl)-2-methylpropanamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of advanced materials and polymers with specific properties.
作用机制
The mechanism of action of N-(4-acetylphenyl)-2-methylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The acetyl group can participate in hydrogen bonding and other non-covalent interactions, which can modulate the activity of the target molecules. The exact pathways and targets depend on the specific application and the biological system being studied.
相似化合物的比较
Similar Compounds
N-(4-acetylphenyl)acetamide: Similar structure but with an acetamide group instead of a 2-methylpropanamide group.
N-(4-acetylphenyl)-4-methylbenzenesulfonamide: Contains a sulfonamide group, which imparts different chemical and biological properties.
N-(4-acetylphenyl)-N-(diphenylphosphino)-p,p-diphenylphosphinous amide: A more complex derivative with additional phosphine groups.
Uniqueness
N-(4-acetylphenyl)-2-methylpropanamide is unique due to the presence of the 2-methylpropanamide moiety, which can influence its reactivity and interactions with other molecules. This structural feature can lead to distinct chemical and biological properties compared to other similar compounds.
属性
IUPAC Name |
N-(4-acetylphenyl)-2-methylpropanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c1-8(2)12(15)13-11-6-4-10(5-7-11)9(3)14/h4-8H,1-3H3,(H,13,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYYFWHKFMKTHDQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC=C(C=C1)C(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclooctane-1-carboxylic Acid](/img/structure/B172102.png)



![(2S)-4-amino-4-oxo-2-[[(2S)-pyrrolidin-1-ium-2-carbonyl]amino]butanoate](/img/structure/B172112.png)


![Carbamic acid, [(1S)-1-methyl-3-(methylamino)-3-oxopropyl]-, 1,1-](/img/structure/B172131.png)
